4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide
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Overview
Description
4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the cyclization of 2-amino-4-(thiophen-2-yl)thiazole-5-carboxylic acid with an appropriate amine under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the thiazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like ammonia (NH₃) and electrophiles like acyl chlorides.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the thiazole and thiophene rings.
Reduction products: Reduced forms of the thiazole ring.
Substitution products: Substituted derivatives at different positions on the rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of dyes, biocides, and other chemical products. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole and thiophene rings can bind to enzymes and receptors, modulating their activity. The benzamide group can interact with biological molecules, influencing signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.
Receptors: It can bind to receptors, altering cellular responses.
Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide is structurally similar to other thiazole and thiophene derivatives.
Other compounds with similar structures include thiazole-based antifungal agents and thiophene-based anticancer drugs.
Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-20-17(14-3-2-10-24-14)15(25-11)8-9-16(22)21-13-6-4-12(5-7-13)18(19)23/h2-7,10H,8-9H2,1H3,(H2,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLHYXHZFNHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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